

# solubility and stability of 1-(3-amino-1-benzofuran-2-yl)ethanone

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## Compound of Interest

**Compound Name:** 1-(3-Amino-1-benzofuran-2-yl)ethanone

**Cat. No.:** B182983

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An In-depth Technical Guide to the Solubility and Stability of **1-(3-amino-1-benzofuran-2-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(3-amino-1-benzofuran-2-yl)ethanone** is a heterocyclic organic compound featuring a benzofuran core, which is a structural motif found in numerous natural products and pharmacologically active molecules.<sup>[1][2]</sup> Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a subject of significant interest in medicinal chemistry and drug discovery.<sup>[2][3][4]</sup>

The successful development of any new chemical entity for pharmaceutical or research applications is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage requirements, and potential degradation pathways.

This guide serves as a comprehensive technical resource for scientists and researchers, providing both theoretical insights and detailed experimental protocols for the characterization of the solubility and stability of **1-(3-amino-1-benzofuran-2-yl)ethanone**. The methodologies

described are grounded in established principles and align with international regulatory standards, such as those set by the International Council for Harmonisation (ICH).[\[5\]](#)[\[6\]](#)

## Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. The structure of **1-(3-amino-1-benzofuran-2-yl)ethanone**, with its aromatic rings, amino group, and ketone functional group, dictates its chemical behavior.[\[7\]](#)

Property	Value	Source
IUPAC Name	1-(3-amino-1-benzofuran-2-yl)ethanone	<a href="#">[8]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	175.18 g/mol	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
XLogP3	2.2	<a href="#">[8]</a>
Hydrogen Bond Donor Count	1	<a href="#">[8]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[8]</a>
Polar Surface Area	56.2 Å <sup>2</sup>	<a href="#">[8]</a>
SMILES	CC(=O)C1=C(C2=CC=CC=C2O1)N	<a href="#">[8]</a>

The computed XLogP3 value of 2.2 suggests that the molecule has moderate lipophilicity, indicating that it may have limited solubility in aqueous media.[\[8\]](#) The presence of hydrogen bond donors and acceptors implies that solubility will be influenced by the choice of protic or aprotic solvents.

## Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. For research applications, it dictates the choice of solvents for assays and experiments. The equilibrium

solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.

## Theoretical Considerations & Causality

The solubility of **1-(3-amino-1-benzofuran-2-yl)ethanone** is governed by its molecular structure:

- Benzofuran Ring System: The fused aromatic rings are inherently nonpolar and hydrophobic, which tends to decrease aqueous solubility.
- Amino (-NH<sub>2</sub>) and Carbonyl (C=O) Groups: These polar functional groups are capable of forming hydrogen bonds with protic solvents like water, which can enhance solubility.
- pH-Dependent Ionization: The primary amino group is basic and can be protonated under acidic conditions (forming -NH<sub>3</sub><sup>+</sup>). This ionization significantly increases the molecule's polarity and, consequently, its solubility in aqueous media. Therefore, determining the pH-solubility profile is crucial.[10]

## Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement.[10][11]

Objective: To determine the solubility of the compound in various pharmaceutically relevant solvents and across a physiological pH range.

Methodology:

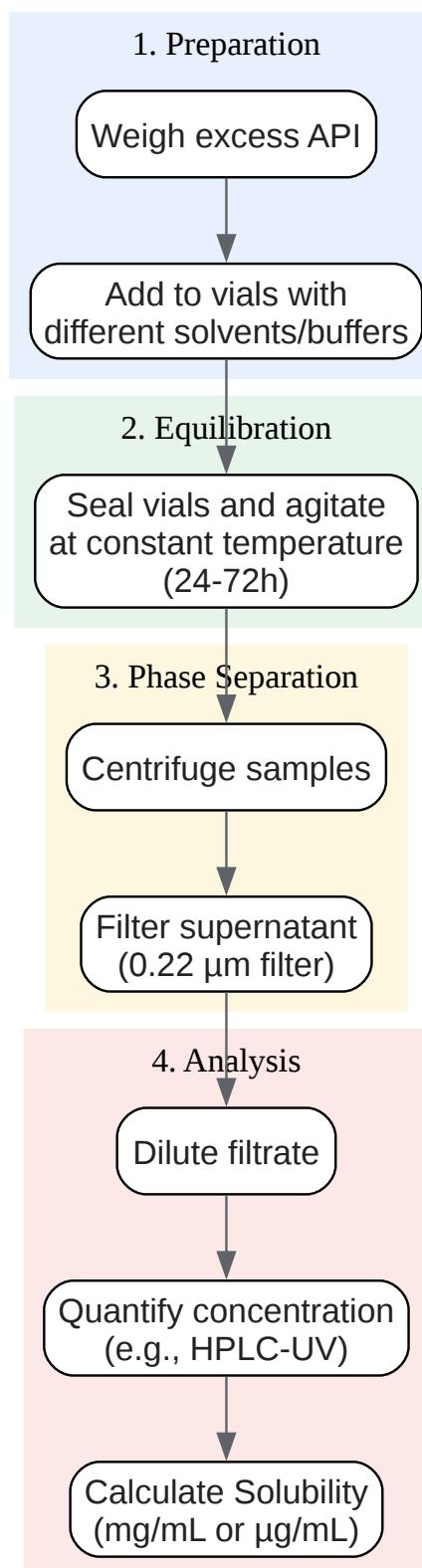
- Preparation: Dispense a precisely weighed excess amount of **1-(3-amino-1-benzofuran-2-yl)ethanone** into separate vials for each solvent system. The key is to ensure enough solid is present to maintain a saturated solution with undissolved particles remaining at the end of the experiment.[10]
- Solvent Systems:
  - Aqueous Buffers: Prepare buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) as recommended by

WHO and other regulatory bodies for biopharmaceutical classification.[12]

- Organic/Co-solvents: Include common pharmaceutical solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium.[11][12] The system is considered at equilibrium when the concentration of the solute in solution does not change over subsequent time points.[12]
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 minutes at >10,000 rpm) followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately dilute an aliquot of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[13]

**Self-Validation:** The protocol's trustworthiness is ensured by visually confirming the presence of excess solid at the end of the experiment and by achieving consistent concentration measurements at successive time points (e.g., 48 and 72 hours) to confirm equilibrium has been reached.

## Visualization: Solubility Determination Workflow

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Caption: Workflow for Equilibrium Solubility Determination.

## Data Presentation

Solubility data should be presented in a clear, tabular format.

Solvent/Medium	pH	Temperature (°C)	Solubility (mg/mL)
0.1 N HCl	1.2	25	Experimental Value
Acetate Buffer	4.5	25	Experimental Value
Phosphate Buffer	6.8	25	Experimental Value
Purified Water	~7.0	25	Experimental Value
Ethanol	N/A	25	Experimental Value
Propylene Glycol	N/A	25	Experimental Value
DMSO	N/A	25	Experimental Value

## Stability Assessment

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.<sup>[5]</sup> This is achieved primarily through forced degradation studies and long-term stability programs.

## Theoretical Considerations & Potential Degradation Pathways

The functional groups in **1-(3-amino-1-benzofuran-2-yl)ethanone** suggest several potential degradation pathways:

- Oxidation: The electron-rich aromatic system and the primary amino group are susceptible to oxidation, which could lead to the formation of N-oxides, hydroxylated species, or colored degradation products.
- Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote cleavage of the furan ether bond, although this typically requires harsh conditions. Studies on related compounds like dibenzofuran have shown that degradation can start with attacks adjacent to the ether bridge.<sup>[14]</sup>

- Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photochemical reactions and degradation.
- Reactivity of Functional Groups: The amino and ethanone groups can participate in various reactions, such as condensation or substitution, which could be sources of instability.[1][7]

## Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for identifying degradation products and developing stability-indicating analytical methods.[15] The protocol should be based on ICH Q1A(R2) guidelines.[6]

Objective: To identify likely degradation products and pathways under various stress conditions.

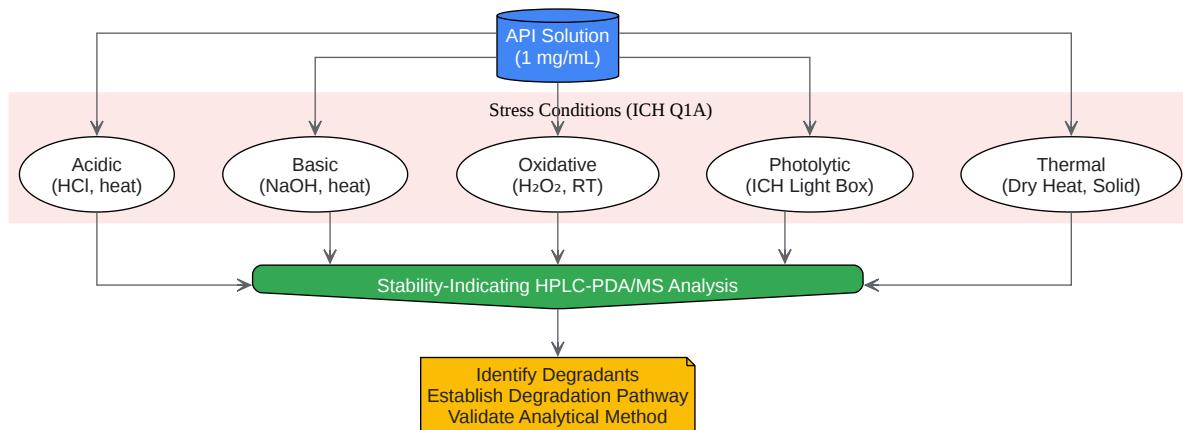
Methodology:

- Stock Solution Preparation: Prepare a solution of **1-(3-amino-1-benzofuran-2-yl)ethanone** in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.
  - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a defined period. Neutralize the sample before analysis.
  - Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80°C.
  - Oxidation: Treat the stock solution with 3% hydrogen peroxide ( $H_2O_2$ ) at room temperature. Protect from light.
  - Photostability: Expose both the solid powder and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines ( $\geq 1.2$  million lux hours and  $\geq$

200 W·h/m<sup>2</sup>).<sup>[16]</sup> A control sample should be wrapped in aluminum foil to protect it from light.

- Thermal (Dry Heat): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
- Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.
- Mass Balance: The goal is to achieve a target degradation of 5-20%. The analysis should account for the mass balance, where the sum of the increase in impurities and the decrease in the parent compound should be close to 100%.

## Visualization: Forced Degradation Workflow



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Caption: Workflow for Forced Degradation Studies.

## Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are required to establish a re-test period or shelf life. These studies are performed on representative batches of the substance stored in its proposed container closure system.

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months
Only required if significant change occurs during accelerated studies.		

Testing should evaluate appearance, assay, degradation products, and other critical quality attributes at specified frequencies (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[\[17\]](#)

## Conclusion

A comprehensive evaluation of the solubility and stability of **1-(3-amino-1-benzofuran-2-yl)ethanone** is a non-negotiable prerequisite for its advancement in any research or development pipeline. The methodologies outlined in this guide, from the foundational shake-flask solubility determination to the rigorous ICH-guided forced degradation studies, provide a robust framework for generating the critical data required.

Understanding the pH-dependent solubility will inform formulation strategies, while a detailed knowledge of the degradation pathways will ensure the development of a stable product and the implementation of a validated, stability-indicating analytical method. These empirical data

form the bedrock of scientific integrity, enabling confident decision-making in the journey from discovery to application.

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